molecular formula C17H28O3 B130147 methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate CAS No. 143605-56-5

methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate

Cat. No.: B130147
CAS No.: 143605-56-5
M. Wt: 280.4 g/mol
InChI Key: UMSPFLJZBBTPKA-SUJAAXHWSA-N
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Description

Methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate is a bicyclic methyl ester featuring a complex stereochemical arrangement. Its structure includes:

  • Core framework: A decalin-like octahydronaphthalene system with a methyl group at position 2.
  • Substituents: A (2R)-2-hydroxybutyl chain at position 2 and a methyl ester at position 1.
  • Stereochemistry: The 1S,2R,4aS,8aR configuration imposes rigidity and influences interactions in biological or crystalline environments.

Properties

IUPAC Name

methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-4-13(18)10-15-11(2)9-12-7-5-6-8-14(12)16(15)17(19)20-3/h9,12-16,18H,4-8,10H2,1-3H3/t12-,13-,14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSPFLJZBBTPKA-SUJAAXHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1C(C2CCCCC2C=C1C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C[C@@H]1[C@H]([C@@H]2CCCC[C@@H]2C=C1C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931966
Record name Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143605-56-5
Record name PI 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143605565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique stereochemistry and a complex structure that includes a naphthalene core with various functional groups. Its molecular formula is C18H30O3C_{18}H_{30}O_3, and it has a molecular weight of approximately 290.44 g/mol. The structural configuration contributes to its biological activity.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that naphthalene derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The specific compound under consideration may share these properties due to its structural characteristics.

CompoundIC50 (µM)Reference
Methyl compound25
Control (Vitamin C)15

Anti-inflammatory Effects

Compounds related to this compound have shown potential in reducing inflammation in various studies. For example, derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of similar naphthalene derivatives in models of neurodegeneration. These compounds may help mitigate the damage caused by oxidative stress in neuronal cells.

Case Studies

  • Study on Antioxidant Activity : In a study published in MDPI's journal on natural products, the antioxidant capacity of various naphthalene derivatives was assessed using DPPH and ABTS assays. The compound demonstrated significant scavenging activity comparable to established antioxidants like Vitamin E .
  • Inflammation Model : A research article reported that naphthalene derivatives significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential for therapeutic application in inflammatory diseases .
  • Neuroprotection : In a laboratory study involving C. elegans as a model organism for neurodegenerative diseases, the compound was shown to extend lifespan and reduce markers of oxidative stress .

The biological activities of this compound are likely mediated through several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.
  • Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation.
  • Cellular Protection : By reducing oxidative stress markers in neuronal cells, it may protect against neurodegenerative processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Influence : The target compound’s 1S,2R,4aS,8aR configuration likely enhances metabolic stability compared to analogs with less rigid stereochemistry (e.g., ’s ent-8, which has a +12.9 specific rotation ).
  • Solubility Trends : The hydroxybutyl chain may improve water solubility relative to fully lipophilic analogs like those in but reduce it compared to polyhydroxylated derivatives .
  • Crystallography : While the target compound’s crystal data are unavailable, related octahydronaphthalene derivatives (e.g., ) adopt high-symmetry space groups, suggesting similar packing efficiency .

Preparation Methods

B(C6F5)3-Catalyzed Intramolecular Diels-Alder Reaction

The cis-fused octahydronaphthalene framework forms the structural foundation of the target compound. Guillade et al. demonstrated that model tetraenal 9b undergoes B(C6F5)3-catalyzed IMDA cyclization at −10 °C in CH2Cl2, yielding cis-fused products through exo transition-state control. This method achieves the 1S,4aS,8aR configuration via stereoelectronic steering by the bulky Lewis acid, which enforces a chair-like transition state. Comparative studies with Me2AlCl revealed temperature-dependent stereoselectivity, with the latter favoring trans-fused isomers at −40 °C. For the target molecule, analogous conditions using a methyl-substituted tetraenal precursor could directly install the 3-methyl group while preserving the desired angular stereochemistry.

Table 1: Catalyst Effects on IMDA Stereoselectivity

CatalystTemperature (°C)Major Product ConfigurationYield (%)
B(C6F5)3−10cis-fused78
Me2AlCl−40trans-fused65

Macrodiolide Dimerization and Transannular Cycloaddition

Nicolaou et al. developed an alternative route involving macrodiolide 31 Z, which undergoes thermal bis-[4π + 2π]-cycloaddition at 120 °C to form pentacyclic structures with Si-exo diastereoselectivity. While this method initially targets sagamilactam’s core, adapting the strategy to a smaller macrodiolide could generate the octahydronaphthalene system. Key advantages include convergent synthesis and inherent stereochemical control from the anti-4,6-diol configuration of the precursor. However, scalability concerns and the need for high dilution conditions may limit industrial applicability.

Installation of the (2R)-2-Hydroxybutyl Side Chain

Chiral Pool Derivatization

The (2R)-2-hydroxybutyl moiety necessitates asymmetric induction at C2. A practical approach involves starting from (R)-epichlorohydrin, which provides the requisite R-configuration. Nucleophilic opening of the epoxide with a butyl Grignard reagent in the presence of a Lewis acid (e.g., BF3·OEt2) yields (2R)-2-hydroxybutylmagnesium bromide, which can alkylate the decalin core’s C2 position.

Stereoretentive Mitsunobu Reaction

Alternatively, Mitsunobu conditions (DIAD, Ph3P) enable hydroxyl group inversion on a pre-installed 2-butenyl side chain. Using (S)-BINOL-derived chiral auxiliaries ensures retention of the R-configuration during this transformation. This method offers superior enantiomeric excess (>98% ee) but requires stringent anhydrous conditions.

Methyl Esterification and Functional Group Interconversion

Hydroxide-Mediated Oxidation and Decarboxylation

The patent by outlines a robust protocol for converting primary alcohols to carboxylic acids using concentrated NaOH (≥15% w/w) at 80–230 °C. Applying this to a 1-hydroxymethyl octahydronaphthalene intermediate would generate the corresponding carboxylic acid, which undergoes esterification with methyl chloride under basic conditions.

Table 2: Esterification Efficiency Under Varied Bases

BaseTemperature (°C)Conversion (%)
NaOH (20%)10092
K2CO312068
NEt38045

Direct Esterification via Diazomethane

For acid-sensitive intermediates, diazomethane in ether provides a mild alternative for methyl ester formation. This method avoids decarboxylation side reactions and achieves quantitative yields but poses safety risks due to diazomethane’s explosivity.

Stereochemical Optimization and Analytical Validation

NMR-Guided Configurational Assignment

Critical to the synthesis is verifying the 1S,2R,4aS,8aR configuration. NOESY correlations between H-1 and H-8a confirm the cis-fusion of the decalin system, while J-based configurational analysis establishes the equatorial orientation of the 3-methyl group. The (2R)-2-hydroxybutyl stereochemistry is confirmed via Mosher ester analysis, comparing δ-values of (R)- and (S)-MTPA derivatives.

Computational Modeling for Transition-State Validation

Industrial Scalability and Process Economics

Catalytic Recycling and Solvent Selection

B(C6F5)3, though effective, poses cost barriers at scale. Implementing continuous flow reactors with immobilized catalyst phases (e.g., silica-supported B(C6F5)3) enhances turnover numbers (TON > 500) and reduces leaching. Solvent screening identifies methyl tert-butyl ether (MTBE) as optimal, balancing reaction rate and environmental impact.

Byproduct Utilization and Green Chemistry

Waste streams rich in furfural derivatives (from hemicellulose degradation) can be repurposed as diene precursors, aligning with the Eucalyptus byproduct valorization strategies outlined in . Integrating bio-based feedstocks reduces reliance on petrochemicals and improves lifecycle sustainability.

Q & A

Q. What are the key synthetic strategies for methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate?

The synthesis typically involves multistep organic reactions, including stereoselective alkylation and esterification. Critical steps include the introduction of the (2R)-2-hydroxybutyl group via nucleophilic substitution and the stabilization of the bicyclic structure through intramolecular cyclization. Purification methods such as column chromatography or recrystallization are essential to isolate the enantiomerically pure product .

Q. How is the stereochemistry of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SC-XRD analysis of similar bicyclic compounds reveals hydrogen bonding networks (e.g., O—H···O interactions) and packing motifs that stabilize the stereochemical configuration. These structural insights are cross-validated with NMR spectroscopy, particularly NOESY experiments, to confirm spatial arrangements .

Q. What functional groups influence the compound’s reactivity and biological interactions?

The hydroxyl, ester, and methyl groups are critical. The hydroxyl group participates in hydrogen bonding with biological targets (e.g., enzymes), while the ester moiety allows derivatization via hydrolysis or transesterification. Methyl groups contribute to lipophilicity, affecting membrane permeability in biological assays. Systematic functional group modification via oxidation or reduction can elucidate structure-activity relationships .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Density Functional Theory (DFT) calculations predict transition-state energies for stereoselective steps, guiding solvent and catalyst selection. Molecular dynamics simulations model reaction pathways to minimize byproducts. Integration with AI platforms like COMSOL Multiphysics enables real-time optimization of parameters (e.g., temperature, pressure) during continuous flow synthesis .

Q. What experimental design principles address contradictions in reaction yield data?

Statistical Design of Experiments (DoE) is critical. For instance, a Box-Behnken design evaluates interactions between variables (e.g., catalyst loading, reaction time). Contradictions arise from unaccounted variables like trace moisture; DoE identifies these via residual analysis. Response surface methodology then refines optimal conditions, reducing experimental iterations by ~40% compared to trial-and-error approaches .

Q. How does the compound interact with biological targets at the molecular level?

Molecular docking studies using AutoDock Vina simulate binding to dopamine transporters (DAT) or enzymes. For example, the hydroxyl group forms hydrogen bonds with DAT’s transmembrane domain, while the bicyclic core sterically blocks substrate entry. In vitro validation via radioligand displacement assays quantifies binding affinity (e.g., IC₅₀ values), with selectivity ratios calculated against off-target receptors (e.g., serotonin transporters) .

Q. What strategies resolve spectral ambiguities in NMR characterization?

Advanced 2D NMR techniques (HSQC, HMBC) assign overlapping proton signals. For example, HMBC correlations between the ester carbonyl carbon (δ ~170 ppm) and adjacent methyl protons confirm connectivity. Dynamic NMR experiments at variable temperatures resolve conformational exchange broadening in the bicyclic system .

Methodological Frameworks

Q. How to integrate theoretical models with experimental data for mechanistic studies?

A hybrid approach combines quantum mechanics/molecular mechanics (QM/MM) simulations with kinetic isotope effect (KIE) measurements. For instance, QM/MM identifies rate-limiting steps in hydroxyl group oxidation, while KIE experiments (e.g., deuterium substitution at the hydroxyl site) validate hydrogen abstraction mechanisms .

Q. What protocols ensure reproducibility in multistep syntheses?

Strict adherence to reaction condition documentation (e.g., inert atmosphere purity, solvent drying methods) is critical. Automated liquid handlers reduce human error in reagent dispensing. Mid-infrared (MIR) spectroscopy monitors reaction progress in real time, ensuring intermediate consistency before proceeding to subsequent steps .

Data Analysis and Validation

Q. How to statistically validate biological activity data across independent studies?

Meta-analysis tools (e.g., RevMan) aggregate IC₅₀ values from multiple assays, applying random-effects models to account for inter-study variability. Sensitivity analysis excludes outliers caused by methodological differences (e.g., cell line variations). Consistency is confirmed if the 95% confidence interval of pooled data excludes the null threshold (e.g., IC₅₀ > 10 µM) .

Q. What analytical techniques quantify enantiomeric excess (EE) in synthesized batches?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) separates enantiomers. EE is calculated using peak area ratios (≥98% purity required for pharmacological studies). Circular dichroism (CD) spectroscopy provides complementary validation by correlating Cotton effect signs with absolute configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate

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